molecular formula C22H22ClN3O3 B2886571 N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953163-09-2

N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2886571
CAS No.: 953163-09-2
M. Wt: 411.89
InChI Key: KCEDHOLGEWJKLV-UHFFFAOYSA-N
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Description

  • Reactants: Pyridazinone intermediate, 3-methoxybenzaldehyde
  • Conditions: Acidic catalyst, room temperature
  • Product: Methoxyphenyl-pyridazinone derivative
  • Step 3: Addition of Chlorobenzyl Moiety

    • Reactants: Methoxyphenyl-pyridazinone derivative, 2-chlorobenzyl chloride
    • Conditions: Base catalyst, solvent (e.g., dichloromethane), room temperature
    • Product: N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis systems, and advanced purification techniques can enhance the efficiency and scalability of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the chlorobenzyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

    • Step 1: Synthesis of Pyridazinone Core

      • Reactants: Hydrazine hydrate, diketone
      • Conditions: Reflux in ethanol, 80-100°C
      • Product: Pyridazinone intermediate

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding oxides.

      Reduction: Reduction reactions can lead to the formation of reduced derivatives.

      Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Substitution: Nucleophiles such as amines, thiols, and alcohols

    Major Products

      Oxidation: Oxidized derivatives with additional oxygen atoms

      Reduction: Reduced derivatives with fewer double bonds or oxygen atoms

      Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl moiety

    Scientific Research Applications

    N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

      Medicine: Investigated for its potential therapeutic applications in treating various diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-chlorobenzyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
    • This compound
    • This compound

    Uniqueness

    This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities

    Properties

    IUPAC Name

    N-[(2-chlorophenyl)methyl]-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22ClN3O3/c1-29-18-8-4-7-16(14-18)20-11-12-22(28)26(25-20)13-5-10-21(27)24-15-17-6-2-3-9-19(17)23/h2-4,6-9,11-12,14H,5,10,13,15H2,1H3,(H,24,27)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KCEDHOLGEWJKLV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CC=C3Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22ClN3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    411.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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